molecular formula C25H25N5 B11605146 2-Ethyl-3-methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Ethyl-3-methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11605146
M. Wt: 395.5 g/mol
InChI Key: RKRNBIHXAMSDCL-UHFFFAOYSA-N
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Description

2-ETHYL-3-METHYL-1-(4-PHENYLPIPERAZINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound belonging to the class of heterocyclic compounds It features a benzimidazole core fused with a pyridine ring, and a phenylpiperazine moiety attached to the structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-3-METHYL-1-(4-PHENYLPIPERAZINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form an intermediate, which is then cyclized with a suitable reagent to form the pyrido[1,2-a]benzimidazole core. The phenylpiperazine moiety is introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-3-METHYL-1-(4-PHENYLPIPERAZINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-ETHYL-3-METHYL-1-(4-PHENYLPIPERAZINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-ETHYL-3-METHYL-1-(4-PHENYLPIPERAZINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHYL-3-METHYL-1-(4-PHENYLPIPERAZINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its specific structural features, such as the presence of the phenylpiperazine moiety and the cyanide group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C25H25N5

Molecular Weight

395.5 g/mol

IUPAC Name

2-ethyl-3-methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C25H25N5/c1-3-20-18(2)21(17-26)24-27-22-11-7-8-12-23(22)30(24)25(20)29-15-13-28(14-16-29)19-9-5-4-6-10-19/h4-12H,3,13-16H2,1-2H3

InChI Key

RKRNBIHXAMSDCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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